molecular formula C4H3Cl2F5 B172451 1,2-Dichloro-1,1,4,4,4-pentafluorobutane CAS No. 153083-94-4

1,2-Dichloro-1,1,4,4,4-pentafluorobutane

Cat. No.: B172451
CAS No.: 153083-94-4
M. Wt: 216.96 g/mol
InChI Key: FTPHAWKOBMZSCZ-UHFFFAOYSA-N
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Description

1,2-Dichloro-1,1,4,4,4-pentafluorobutane ( 153083-94-4) is a halogenated organic compound provided as a research chemical. It is classified as a PFAS (per- or polyfluoroalkyl substance) and is characterized by its molecular formula and specific structure featuring both chlorine and fluorine substituents . This compound falls into the category of substances where hazard data is currently insufficient for a full toxicological classification across multiple endpoints, including carcinogenicity, mutagenicity, and aquatic toxicity . As a mixed chlorofluorocarbon, it serves as a potential intermediate in the synthesis of more complex fluorinated molecules. Its structure suggests utility in applications exploring the effects of selective halogenation on material properties and chemical reactivity. Researchers value this compound for advanced studies in organofluorine chemistry, including the development of new synthetic pathways and specialized materials. ATTENTION: This product is for research use only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. All information provided is for research reference purposes. Researchers should conduct a thorough risk assessment before handling this substance.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-dichloro-1,1,4,4,4-pentafluorobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Cl2F5/c5-2(4(6,10)11)1-3(7,8)9/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTPHAWKOBMZSCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)Cl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Cl2F5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30455827
Record name 1,2-Dichloro-1,1,4,4,4-pentafluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153083-94-4
Record name 1,2-Dichloro-1,1,4,4,4-pentafluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reaction Mechanisms and Chemical Transformations of 1,2 Dichloro 1,1,4,4,4 Pentafluorobutane

Reactivity of Carbon-Halogen Bonds in Dichloro-Pentafluorobutanes

The reactivity of the carbon-halogen bonds in 1,2-dichloro-1,1,4,4,4-pentafluorobutane is a focal point of its chemistry. The carbon-chlorine (C-Cl) bonds are generally more susceptible to cleavage than the highly stable carbon-fluorine (C-F) bonds. This difference in reactivity governs the types of reactions the molecule preferentially undergoes.

Nucleophilic substitution reactions involve the replacement of a leaving group, in this case, a halide ion, by a nucleophile. The mechanism of these reactions for halogenoalkanes can proceed through two primary pathways: S(_N)1 and S(_N)2. youtube.comlibretexts.org

The S(_N)1 mechanism is a two-step process. youtube.com The initial and rate-determining step involves the slow ionization of the halogenoalkane to form a carbocation intermediate. libretexts.org This is followed by a rapid attack of the nucleophile on the carbocation. youtube.com Tertiary halogenoalkanes are more inclined to undergo S(_N)1 reactions due to the formation of more stable tertiary carbocations. savemyexams.com

The S(_N)2 mechanism , conversely, is a single-step process where the nucleophile attacks the carbon atom simultaneously as the leaving group departs. youtube.com This mechanism is favored by primary halogenoalkanes where steric hindrance is minimal. savemyexams.com Secondary halogenoalkanes can undergo both S(_N)1 and S(_N)2 reactions, with the preferred pathway influenced by factors such as the solvent, temperature, and the nature of the nucleophile. savemyexams.com

For this compound, a secondary halogenoalkane, both mechanisms are theoretically possible. The presence of electron-withdrawing fluorine atoms can influence the stability of any potential carbocation intermediate, which would affect the favorability of an S(_N)1 pathway. The specific conditions of a reaction would ultimately determine which mechanism predominates.

A general representation of nucleophilic substitution is shown below:

R-X + Nu → R-Nu + X

Where R is the alkyl group, X is the halogen, and Nu is the nucleophile.

Table 1: General Characteristics of S(_N)1 and S(_N)2 Reactions

FeatureS(_N)1 ReactionS(_N)2 Reaction
Mechanism Two-stepOne-step
Rate Determining Step Formation of carbocationNucleophilic attack
Kinetics First-orderSecond-order
Substrate Preference Tertiary > Secondary > PrimaryPrimary > Secondary > Tertiary
Stereochemistry RacemizationInversion of configuration
Nucleophile Weak nucleophiles are effectiveStrong nucleophiles are required

Elimination reactions of alkyl halides typically lead to the formation of alkenes (olefins) through the removal of a hydrogen halide. These reactions are often in competition with nucleophilic substitution. The two primary mechanisms for elimination are E1 and E2.

The E2 mechanism is a bimolecular, one-step process where a base removes a proton from a carbon adjacent to the carbon bearing the leaving group, and the leaving group departs simultaneously to form a double bond. The rate of an E2 reaction is dependent on the concentrations of both the substrate and the base.

The E1 mechanism is a unimolecular, two-step process that begins with the formation of a carbocation, similar to the S(_N)1 reaction. In the second step, a base removes a proton from an adjacent carbon to form the alkene.

A key transformation of this compound is its dehydrochlorination to form Z-1,1,1,4,4,4-hexafluoro-2-butene. This reaction is a crucial step in the synthesis of this important fluorinated olefin. While the exact mechanism under industrial conditions is proprietary, it likely proceeds via an elimination pathway. The use of a base, such as potassium fluoride (B91410), facilitates the removal of hydrogen chloride (HCl) to generate the double bond.

Table 2: Comparison of E1 and E2 Elimination Reactions

FeatureE1 ReactionE2 Reaction
Mechanism Two-stepOne-step
Rate Determining Step Formation of carbocationBase-mediated proton abstraction
Kinetics First-orderSecond-order
Base Requirement Weak or strong baseStrong base favored
Substrate Preference Tertiary > Secondary > PrimaryTertiary > Secondary > Primary
Stereochemistry No specific requirementAnti-periplanar arrangement favored

Free radical reactions, often initiated by UV light or a radical initiator, involve species with unpaired electrons. wikipedia.org In the context of halogenated alkanes, radical halogenation is a common reaction. This process typically occurs in a chain reaction fashion, involving initiation, propagation, and termination steps. wikipedia.org

For polychlorofluoroalkanes like this compound, radical reactions can be initiated by the homolytic cleavage of a C-Cl or C-H bond, as C-F bonds are significantly stronger. The resulting fluoroalkyl radicals are highly reactive intermediates that can participate in various subsequent reactions. The selectivity of radical halogenation is influenced by the stability of the radical formed, with tertiary radicals being more stable than secondary, which are more stable than primary radicals. libretexts.org

The reactivity of different halogens in radical reactions varies, with fluorine being the most reactive and least selective, followed by chlorine, and then bromine, which is the least reactive but most selective. youtube.com

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its activation a significant challenge. However, the selective cleavage of C-F bonds is a growing area of research due to its potential in synthesizing novel fluorinated molecules and degrading persistent fluorinated compounds. nih.govacs.org

Mechanistic Investigations of Chemical Reactivity

Understanding the detailed mechanisms of the reactions of this compound requires in-depth mechanistic investigations, including kinetic studies.

Kinetic studies are essential for elucidating reaction mechanisms by providing information about the rate of a reaction and its dependence on the concentration of reactants. For instance, determining the order of a reaction can help distinguish between unimolecular (like S(_N)1 and E1) and bimolecular (like S(_N)2 and E2) pathways.

While specific kinetic data for the reactions of this compound are not found in the public domain, studies on related compounds provide a framework for what might be expected. For example, kinetic studies of the dehydrochlorination of other hydrochlorofluorocarbons (HCFCs) have been conducted to understand their atmospheric lifetimes and reaction pathways. Such studies often involve monitoring the rate of disappearance of the reactant or the formation of products under controlled conditions of temperature and pressure.

Solvent Effects on Reaction Mechanism and Selectivity

There is a lack of specific research data on how different solvents influence the reaction pathways and product selectivity for transformations involving this compound. In related dehydrohalogenation reactions of other fluorinated butanes, the use of phase transfer catalysts in aqueous systems has been noted to facilitate the reaction, but direct parallels to this compound cannot be definitively drawn without experimental evidence.

Catalytic Transformations (e.g., Dehalogenation, Further Halogenation)

While catalytic dehalogenation is a common transformation for halogenated hydrocarbons, specific catalysts and conditions for the dehalogenation or further halogenation of this compound are not well-documented. Research on similar small fluorinated molecules often explores a range of metal-based catalysts for such transformations, but dedicated studies on this compound are absent.

Formation of Derivatives and Complex Organic Structures

The potential of this compound as a precursor for more complex molecules remains largely unexplored in the available literature.

Exploration of Novel Reaction Modes

Scientific literature does not currently contain reports on novel reaction modes specifically investigated for this compound. The exploration of its reactivity to discover new chemical transformations has not been a focus of published research.

Application as a Building Block in Advanced Organic Synthesis

Due to the limited studies on its reactivity, this compound has not been established as a versatile building block in advanced organic synthesis. The synthesis of complex organic structures or derivatives originating from this specific compound is not a theme in the current body of scientific work.

Advanced Characterization and Analytical Research Techniques for 1,2 Dichloro 1,1,4,4,4 Pentafluorobutane

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for confirming the molecular structure and assessing the purity of 1,2-Dichloro-1,1,4,4,4-pentafluorobutane. These methods provide detailed information about the connectivity of atoms and the presence of any impurities.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of fluorinated organic compounds. bohrium.com For this compound, a combination of ¹⁹F, ¹³C, and ¹H NMR experiments, including two-dimensional (2D) techniques, would provide a comprehensive structural characterization. rsc.orgrsc.org

¹⁹F NMR Spectroscopy : Due to the presence of five fluorine atoms in three distinct chemical environments (-CF₃, -CF₂-, and -CFCl-), ¹⁹F NMR is particularly informative. libretexts.orglibretexts.org The chemical shifts are sensitive to the local electronic environment, and the large chemical shift dispersion in ¹⁹F NMR minimizes signal overlap. rsc.org The trifluoromethyl (-CF₃) group would likely appear as a triplet due to coupling with the adjacent methylene (B1212753) (-CH₂-) protons. The difluoromethylene (-CF₂-) group would exhibit a more complex splitting pattern due to coupling with both the -CF₃ group and the proton on the adjacent carbon. The single fluorine in the -CFCl- group would also show complex multiplicity from coupling to nearby protons. Proton decoupling can be employed to simplify the spectra to singlets for each unique fluorine environment, aiding in quantification. rsc.org

¹³C NMR Spectroscopy : A proton-decoupled ¹³C NMR spectrum would be expected to show four distinct signals, corresponding to the four carbon atoms in the molecule. The chemical shifts would be influenced by the attached electronegative halogen atoms (F and Cl). libretexts.orgnih.gov Carbons bonded to fluorine will exhibit splitting in the ¹³C spectrum due to ¹J(C-F) and longer-range couplings. researchgate.net Attaching an electronegative atom like oxygen or a halogen generally increases the chemical shift of the carbon. researchgate.net

¹H NMR Spectroscopy : The ¹H NMR spectrum would provide information about the two non-equivalent protons in the molecule. The proton in the -CHCl- group would likely appear as a multiplet due to coupling with the proton in the adjacent -CH₂- group and the fluorine atoms. The two protons of the -CH₂- group would also exhibit complex splitting patterns due to coupling with the adjacent proton and the trifluoromethyl group. acs.orglibretexts.org

2D NMR Spectroscopy : Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguously assigning the ¹H, ¹³C, and ¹⁹F signals and confirming the connectivity of the molecule.

Table 1: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)Predicted MultiplicityCoupling To
¹⁹F (-CF₃)-60 to -80Triplet-CH₂-
¹⁹F (-CF₂-)-110 to -130Multiplet-CF₃, -CH₂-
¹⁹F (-CFCl-)-130 to -150Multiplet-CHCl-
¹³C (-CF₃)120 - 130Quartet (¹JCF)3F
¹³C (-CF₂-)110 - 120Triplet (¹JCF)2F
¹³C (-CHCl-)60 - 70Doublet (¹JCF)1F
¹³C (-CH₂-)30 - 40Singlet-
¹H (-CHCl-)4.5 - 5.5Multiplet-CH₂-, F
¹H (-CH₂-)2.5 - 3.5Multiplet-CHCl-, -CF₃

Note: Predicted values are illustrative and based on typical chemical shifts for similar functional groups. libretexts.orglibretexts.org

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and obtaining structural information through fragmentation patterns. libretexts.org For this compound, electron ionization (EI) would likely lead to a complex fragmentation pattern. rsc.orggreyhoundchrom.com

The molecular ion peak (M⁺) would be observed, and its isotopic pattern would be characteristic of a compound containing two chlorine atoms (~9:6:1 ratio for M⁺, M+2, M+4). rsc.org Common fragmentation pathways would involve the loss of halogen atoms and cleavage of the carbon-carbon bonds. miamioh.eduresearchgate.net The fragmentation of isomers can often be distinguished by the relative abundances of specific fragment ions. lcms.czresearchgate.netyoutube.com

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

m/zPossible FragmentNotes
218, 220, 222[C₄H₃Cl₂F₅]⁺Molecular ion (isotope pattern for 2 Cl)
183[C₄H₃ClF₅]⁺Loss of Cl
199[C₄H₃Cl₂F₄]⁺Loss of F
149[C₃H₃ClF₃]⁺Cleavage of C-C bond
113[C₂H₂ClF₂]⁺Cleavage of C-C bond
69[CF₃]⁺Trifluoromethyl cation
63, 65[CH₃CHCl]⁺Isotope pattern for 1 Cl

Note: Predicted m/z values are for the most abundant isotopes and represent plausible fragmentation pathways.

Infrared (IR) Spectroscopy : The IR spectrum of this compound would be dominated by strong absorptions corresponding to the C-F stretching vibrations. libretexts.org The C-Cl and C-H stretching and bending vibrations would also be present but may be weaker. The fingerprint region (below 1500 cm⁻¹) would contain a complex pattern of bands unique to the molecule's structure. nih.gov

Raman Spectroscopy : Raman spectroscopy would also be sensitive to the C-F, C-Cl, and C-C skeletal vibrations. umich.edu Due to the polarizability of the C-Cl bonds, these vibrations may give rise to strong Raman signals.

Table 3: Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Spectroscopy
C-H Stretch2900 - 3000IR, Raman
C-F Stretch1100 - 1400IR (strong), Raman
C-Cl Stretch650 - 850IR, Raman (strong)
C-C Stretch900 - 1100IR, Raman
Bending/Deformation< 1500IR, Raman

Note: Predicted wavenumber ranges are illustrative and based on characteristic frequencies for the respective bonds in similar halogenated alkanes.

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating this compound from complex mixtures and for its precise quantification.

Gas chromatography (GC) is the premier technique for the analysis of volatile compounds like this compound. libretexts.orglibretexts.org The choice of column and detector is critical for achieving good separation and sensitivity.

Column Selection : A non-polar or mid-polar capillary column, such as one with a polydimethylsiloxane (B3030410) or a (5%-phenyl)-methylpolysiloxane stationary phase, would be suitable for separating this compound from other halogenated hydrocarbons. greyhoundchrom.comsigmaaldrich.com Elution order is generally related to the boiling points of the analytes on non-polar columns. greyhoundchrom.com

Detectors : An Electron Capture Detector (ECD) would be highly sensitive to this compound due to the presence of electronegative halogen atoms. A Mass Spectrometer (MS) detector offers the advantage of providing both quantification and structural confirmation. libretexts.org A Flame Ionization Detector (FID) can also be used, although it is less sensitive to halogenated compounds compared to an ECD. researchgate.net

Table 4: Illustrative Gas Chromatography Parameters for this compound Analysis

ParameterValue
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Carrier Gas Helium or Nitrogen
Inlet Temperature 250 °C
Oven Program 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min
Detector ECD or MS
Detector Temperature 300 °C (ECD), 280 °C (MS transfer line)

Note: These parameters are illustrative and would require optimization for a specific application.

While direct analysis of the volatile and non-polar this compound by High-Performance Liquid Chromatography (HPLC) is not typical, this technique is highly valuable for the analysis of its less volatile or more polar derivatives that may be formed during synthesis or environmental degradation. chemrxiv.orgdoaj.org

For instance, if the chlorine atoms are substituted with more polar functional groups, or if the compound is derivatized to a less volatile species, reversed-phase HPLC could be employed. researchgate.netnih.gov Fluorinated stationary phases can also offer unique selectivity for separating fluorinated compounds. chromatographyonline.com Detection could be achieved using a UV detector if the derivatives contain a chromophore, or by mass spectrometry (LC-MS) for universal and sensitive detection.

Table 5: Illustrative HPLC Parameters for Analysis of a Hypothetical Derivative of this compound

ParameterValue
Column C18 or Fluorinated Phase (e.g., FluoroSep-RP), 150 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile (B52724)/Water or Methanol/Water gradient
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV (if applicable) or Mass Spectrometer

Note: These parameters are for a hypothetical non-volatile derivative and would need to be adapted based on the actual analyte's properties.

Computational Methods for Spectroscopic Data Interpretation

The interpretation of raw spectroscopic data, particularly from Nuclear Magnetic Resonance (NMR) spectroscopy, can be significantly enhanced and validated through the use of computational chemistry. Quantum mechanical calculations, especially those based on Density Functional Theory (DFT), have become a powerful tool for predicting the spectroscopic parameters of molecules with a high degree of accuracy. nih.govtifrh.res.in These computational approaches are instrumental in assigning complex spectra, elucidating conformational isomers, and understanding the electronic environment of each atom within the this compound molecule.

The process typically begins with the computational modeling of the molecule's geometry, which is optimized to find its most stable three-dimensional conformation. Following this, NMR parameters such as chemical shifts (δ) and spin-spin coupling constants (J) are calculated. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is a commonly employed approach for calculating NMR chemical shifts, offering a good balance between computational cost and accuracy. mdpi.com

For this compound, with its multiple chiral centers, several diastereomers are possible. Computational methods can be used to predict the distinct ¹³C and ¹⁹F NMR chemical shifts for each unique carbon and fluorine atom in these different stereoisomers. By comparing the calculated chemical shifts with the experimental data, a definitive assignment of the observed spectral peaks to specific atoms in the molecule can be achieved. This is particularly crucial for distinguishing between the diastereomers, which may exhibit very similar but not identical spectra.

The calculated chemical shift values are typically reported relative to a standard reference compound, such as tetramethylsilane (B1202638) (TMS) for ¹³C NMR. libretexts.org The accuracy of the prediction depends on the level of theory and the basis set used in the calculation. beilstein-journals.org For fluorinated compounds, basis sets that include polarization and diffuse functions are generally required for reliable results.

Below is a hypothetical data table illustrating the comparison between experimentally obtained and computationally predicted ¹³C NMR chemical shifts for a specific diastereomer of this compound.

Table 1: Comparison of Experimental and Computationally Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Position Experimental Chemical Shift (δ, ppm) Computationally Predicted Chemical Shift (δ, ppm) Deviation (ppm)
C-1 125.4 126.1 +0.7
C-2 118.9 119.5 +0.6
C-3 35.2 34.8 -0.4

Note: The data presented in this table is illustrative and intended to represent the type of results obtained from a comparative experimental and computational study. The computational values would be derived from DFT calculations at a specified level of theory (e.g., B3LYP/6-311+G(2d,p)).

The small deviation between the experimental and predicted values in such a study would lend high confidence to the structural assignment of the molecule.

In-situ Monitoring of Chemical Reactions

Understanding the kinetics, mechanisms, and pathways of chemical reactions is fundamental to process optimization and control. In-situ monitoring techniques, which allow for the real-time analysis of a reaction mixture without the need for sampling, are invaluable for this purpose. mdpi.commt.com For reactions involving this compound, such as dehalogenation, substitution, or elimination reactions, in-situ Fourier Transform Infrared (FTIR) spectroscopy is a particularly powerful analytical tool. nih.govyoutube.com

In-situ FTIR spectroscopy operates by inserting a probe directly into the reaction vessel. This probe, typically an Attenuated Total Reflectance (ATR) crystal, allows for the continuous collection of infrared spectra of the reaction mixture. mdpi.com As the reaction progresses, the concentrations of reactants, intermediates, and products change, leading to corresponding changes in the intensity of their characteristic absorption bands in the IR spectrum. youtube.com

For example, consider a hypothetical reaction where this compound undergoes a dehydrochlorination reaction to form an alkene. The progress of this reaction could be monitored by observing the decrease in the intensity of the C-Cl stretching vibration bands of the starting material and the simultaneous increase in the intensity of the C=C stretching vibration band of the newly formed alkene product.

This real-time data provides a wealth of information, including:

Reaction Kinetics: By plotting the concentration of a reactant or product as a function of time, the reaction rate and order can be determined.

Identification of Intermediates: Transient species that may not be detectable by offline analysis can often be observed.

Mechanism Elucidation: The sequence of bond-forming and bond-breaking events can be inferred from the appearance and disappearance of specific functional group absorptions.

Process Optimization: The influence of reaction parameters such as temperature, pressure, and catalyst concentration on the reaction rate and product yield can be studied efficiently. nih.gov

The data below illustrates the type of information that could be generated from the in-situ FTIR monitoring of a reaction involving this compound.

Table 2: In-situ FTIR Monitoring Data for a Hypothetical Reaction of this compound

Time (minutes) Reactant Peak Absorbance (e.g., C-Cl stretch at ~750 cm⁻¹) Product Peak Absorbance (e.g., C=C stretch at ~1650 cm⁻¹)
0 1.25 0.00
10 0.98 0.27
20 0.76 0.49
30 0.58 0.67
40 0.44 0.81
50 0.33 0.92

Note: The data presented in this table is for illustrative purposes to demonstrate the trend of reactant consumption and product formation as monitored by in-situ FTIR.

By leveraging such advanced analytical techniques, a comprehensive understanding of the chemical and physical properties of this compound can be achieved, paving the way for its effective and safe application in various chemical processes.

Computational Chemistry and Theoretical Studies of 1,2 Dichloro 1,1,4,4,4 Pentafluorobutane

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can elucidate the three-dimensional arrangement of atoms, the strength of chemical bonds, and the distribution of electrons, which collectively determine the compound's physical and chemical behavior.

Conformational Analysis and Isomerism

For a flexible molecule like 1,2-Dichloro-1,1,4,4,4-pentafluorobutane, multiple spatial arrangements, or conformations, are possible due to rotation around its single bonds. Conformational analysis identifies the most stable of these arrangements by calculating their relative energies. While studies on similar small halogenated alkanes, such as 1,2-dichloroethane, have been foundational in establishing the principles of conformational isomerism (e.g., anti vs. gauche conformers), no such analysis has been published for this compound.

Bond Dissociation Energies and Stability of Halogenated Bonds

Bond dissociation energy (BDE) is the energy required to break a specific chemical bond. ucsb.edu It is a key indicator of a molecule's thermal stability and the reactivity of its bonds. For halogenated hydrocarbons, theoretical calculations can predict the relative strengths of C-H, C-C, C-F, and C-Cl bonds. rjpbcs.com This information is vital for predicting which bonds are most likely to break during chemical reactions. General trends show that C-F bonds are significantly stronger than C-Cl bonds, but specific, calculated BDE values for this compound are not available.

Electronic Density Distribution and Polarizability

The distribution of electrons within a molecule determines its polarity and how it interacts with other molecules and with electric fields. Computational methods like Mulliken population analysis can be used to calculate the partial charges on each atom, revealing the electronic landscape of the molecule. semanticscholar.org This, in turn, influences properties like the dipole moment and polarizability, which affect solubility and intermolecular forces. For this compound, such detailed electronic structure calculations have not been reported.

Reaction Pathway Modeling and Transition State Analysis

Modeling chemical reactions on a computer allows scientists to understand how a reaction occurs step-by-step, including the identification of short-lived, high-energy transition states. This is particularly useful for studying reactions that are difficult to observe experimentally, such as atmospheric degradation or catalytic processes.

Prediction of Reaction Selectivity and Mechanism

Theoretical modeling can predict the most likely pathways for a chemical reaction. For a compound like this compound, this could include its reaction with atmospheric radicals (e.g., the hydroxyl radical, •OH) or its behavior under thermal decomposition. nist.govresearchgate.net These studies are critical for assessing the environmental fate of halogenated compounds. However, the reaction mechanisms and selectivity for this compound have not been computationally investigated in the available literature.

Catalysis Modeling for Halogenated Systems

Catalysts can be used to promote the decomposition or transformation of halogenated compounds into less harmful substances. Computational modeling plays a crucial role in understanding how these catalysts function at a molecular level, enabling the design of more efficient and selective catalysts. This involves modeling the interaction of the halogenated molecule with the catalyst's active site and mapping the energy profile of the catalyzed reaction. While general principles of catalysis for halogenated systems exist, specific models for the catalytic transformation of this compound are absent from scientific reports.

Molecular Dynamics Simulations for Intermolecular Interactions

No specific studies on the molecular dynamics simulations of this compound to analyze its intermolecular interactions were found. Such simulations would typically involve the use of force fields to model the interatomic forces and predict the dynamic behavior of a collection of molecules, providing insights into properties like local structure, transport phenomena, and binding affinities. However, research detailing these aspects for this compound is not available.

Thermodynamic Modeling and Phase Behavior Simulation (excluding direct properties)

There is no available research on the thermodynamic modeling and phase behavior simulation of this compound. This type of modeling is crucial for understanding and predicting the phase equilibria (vapor-liquid, liquid-liquid, etc.) of a substance under various conditions of temperature and pressure. Although equations of state and other theoretical models are used for similar refrigerants and solvents, their specific application and the resulting phase diagrams for this compound have not been published.

Environmental Degradation Pathways and Atmospheric Chemistry of Chlorofluorinated Butanes

Degradation in Aqueous and Terrestrial Environments

The fate of 1,2-dichloro-1,1,4,4,4-pentafluorobutane in water and soil is governed by its physical properties and its resistance to biological and non-biological degradation processes.

Hydrolysis: Hydrolysis is not expected to be a significant degradation pathway for this compound under typical environmental pH and temperature conditions. The carbon-chlorine and, particularly, the carbon-fluorine bonds in such saturated haloalkanes are strong and generally resistant to abiotic cleavage in water.

Biodegradation: Specific biodegradation studies for this compound are not documented in the reviewed literature. However, research on other HCFCs and fluorinated compounds provides some insights. The strong carbon-fluorine bond makes highly fluorinated regions of a molecule very resistant to microbial attack. Nevertheless, the presence of C-H and C-Cl bonds makes HCFCs more susceptible to microbial degradation than perfluorinated compounds.

Studies on other HCFCs, such as HCFC-21 (CHCl₂F) and HCFC-123 (CHCl₂CF₃), have demonstrated that microbial degradation can occur under both aerobic and anaerobic conditions. nih.govnih.gov For instance, reductive dechlorination has been observed for HCFC-123 in anoxic sediments. nih.gov It is plausible that similar pathways could exist for this compound, especially under anaerobic conditions where reductive processes are favored. However, any such biodegradation is expected to be a slow process, potentially leading to long persistence in subsurface environments.

The movement and distribution of this compound in the environment are controlled by its physical properties, such as its vapor pressure, water solubility, and octanol-water partition coefficient (Kₒₗ). While specific values for this compound are not available, its behavior can be inferred from its chemical class.

Volatilization: As a volatile organic compound (VOC), it is expected to have a relatively high vapor pressure and low water solubility. Therefore, if released to surface water or moist soil, volatilization into the atmosphere would be a primary and rapid transport mechanism.

Sorption: The tendency of the compound to sorb to soil and sediment is expected to be low to moderate. Sorption is typically correlated with the organic carbon content of the soil or sediment. A low sorption potential means the compound would be relatively mobile in soil.

Leaching: Due to its expected low sorption, this compound that is not quickly volatilized could leach through the soil profile and potentially contaminate groundwater. Once in groundwater, its persistence would be high due to the slow rates of hydrolysis and biodegradation.

The table below summarizes the expected environmental fate of this compound based on the behavior of analogous compounds.

Environmental CompartmentDominant Fate ProcessExpected Rate
TroposphereReaction with •OH RadicalsModerate (primary sink)
StratospherePhotolysisSlow (minor sink)
Surface WaterVolatilizationFast
GroundwaterAdvection/DispersionSlow Degradation
SoilVolatilization, LeachingSlow Degradation
SedimentBurial, Slow BiodegradationVery Slow Degradation

This table is a qualitative summary based on general principles of environmental chemistry for HCFCs, as specific experimental data for this compound is not available.

Modeling of Atmospheric Fate and Environmental Distribution

The primary atmospheric loss process for HCFCs is their reaction with hydroxyl radicals (OH) in the troposphere, the lowest layer of the atmosphere. noaa.govnoaa.gov This is a key distinction from chlorofluorocarbons (CFCs), which are largely inert in the troposphere and are only broken down by photolysis (decomposition by sunlight) in the stratosphere. noaa.goviupac.org Because a significant portion of HCFCs are destroyed in the troposphere, a smaller fraction of the released chlorine reaches the stratosphere where ozone depletion occurs. noaa.govnoaa.gov This results in HCFCs generally having much lower Ozone Depletion Potentials (ODPs) than CFCs. consensus.appwikipedia.org

Atmospheric models, ranging from two-dimensional (2-D) to more complex three-dimensional (3-D) chemical transport models, are employed to simulate the distribution and fate of these compounds. noaa.gov These models incorporate data on chemical reaction rates, atmospheric circulation patterns, and solar radiation to calculate key environmental metrics.

Key metrics derived from these models include:

Atmospheric Lifetime: This value represents the time it takes for a substance to be reduced to approximately 37% of its original amount in the atmosphere. ipcc.ch The atmospheric lifetime of HCFCs is predominantly determined by their reaction rate with OH radicals. noaa.gov Shorter lifetimes generally correlate with lower environmental impact. iupac.org

Ozone Depletion Potential (ODP): ODP is a relative measure of a chemical's ability to destroy stratospheric ozone. kingspan.com It is calculated as the ratio of the ozone depletion caused by a specific substance to the ozone depletion caused by the same mass of trichlorofluoromethane (CFC-11), which is assigned an ODP of 1.0. wikipedia.orgkingspan.com Due to their destruction in the troposphere, HCFCs have ODPs that are typically 10 to 100 times lower than those of CFCs. consensus.appwikipedia.org

Global Warming Potential (GWP): GWP measures a substance's ability to trap heat in the atmosphere relative to carbon dioxide (CO2). epa.gov It is calculated over a specific time horizon, most commonly 100 years. epa.govindustriaeformazione.it Although less damaging to the ozone layer than CFCs, HCFCs are still potent greenhouse gases with high GWP values. consensus.appfexa.io

The following tables provide illustrative data for several well-studied HCFCs to offer a comparative context for the likely environmental parameters of a dichloropentafluorobutane.

Table 1: Atmospheric Lifetime and Ozone Depletion Potential (ODP) of Selected HCFCs

Compound NameAtmospheric Lifetime (Years)Ozone Depletion Potential (ODP)
Chlorodifluoromethane (HCFC-22)11.80.055
2,2-Dichloro-1,1,1-trifluoroethane (HCFC-123)1.40.02
2-Chloro-1,1,1,2-tetrafluoroethane (HCFC-124)6.10.022
1,1-Dichloro-1-fluoroethane (HCFC-141b)9.20.11
1-Chloro-1,1-difluoroethane (HCFC-142b)18.50.065

This table presents data for illustrative purposes to show a typical range for HCFC compounds. Data sourced from the Government of Canada's List of Ozone-depleting substances.

Table 2: Global Warming Potential (GWP) of Selected HCFCs (100-Year Time Horizon)

Compound NameGWP (100-Year)
Chlorodifluoromethane (HCFC-22)1700
2-Chloro-1,1,1,2-tetrafluoroethane (HCFC-124)620
1,1-Dichloro-1-fluoroethane (HCFC-141b)700
1-Chloro-1,1-difluoroethane (HCFC-142b)2400

This table presents data for illustrative purposes to show a typical range for HCFC compounds. GWP is relative to CO2 (GWP=1). Data sourced from the Government of Canada's List of Ozone-depleting substances.

The environmental distribution of this compound would be governed by its physical and chemical properties, such as its volatility, solubility, and atmospheric lifetime. Models would predict its transport from emission sources, with shorter-lived compounds impacting regions closer to their release points, while longer-lived compounds can become globally distributed. iupac.org

Advanced Topics in Organohalogen Chemistry Relevant to 1,2 Dichloro 1,1,4,4,4 Pentafluorobutane

Comparative Reactivity of Chlorine and Fluorine in Polyhalogenated Alkanes

In polyhalogenated alkanes, the reactivity of halogen atoms is a critical factor in determining the chemical behavior of the compound. The differing reactivity of chlorine and fluorine atoms in a molecule like 1,2-dichloro-1,1,4,4,4-pentafluorobutane is a direct consequence of their fundamental atomic properties and the nature of the carbon-halogen bonds they form.

A primary determinant of reactivity is the strength of the carbon-halogen bond. The carbon-fluorine (C-F) bond is significantly stronger and shorter than the carbon-chlorine (C-Cl) bond. crunchchemistry.co.uksparkl.me This is attributed to the high electronegativity and small size of the fluorine atom, which leads to a greater orbital overlap with carbon. alfa-chemistry.comquora.com As a result, more energy is required to break a C-F bond compared to a C-Cl bond, making fluoroalkanes generally less reactive than their chloroalkane counterparts. crunchchemistry.co.uksavemyexams.comlibretexts.org In fact, the reactivity of haloalkanes increases down the group from fluorine to iodine. libretexts.orgthestudentroom.co.uk

The presence of multiple fluorine atoms on a carbon atom or adjacent carbons can further decrease the reactivity of chlorine atoms in the same molecule. This is due to the strong electron-withdrawing inductive effect of fluorine, which can reduce the electron density at the chlorinated carbon, making it less susceptible to certain types of reactions. libretexts.org Therefore, in this compound, the chlorine atoms are expected to be the more reactive halogens, though their reactivity may be modulated by the presence of the neighboring fluorine atoms.

BondBond Energy (kJ/mol)Bond Length (pm)
C-F467 savemyexams.com~135
C-Cl346 savemyexams.com~177

Fluorine Effects on Molecular Structure and Reactivity

The substitution of hydrogen with fluorine in an alkane has profound effects on the molecule's structure and reactivity. The unique properties of the fluorine atom—its high electronegativity, small size, and low polarizability—are responsible for these significant alterations. researchgate.net

Molecular Structure:

Bond Length and Strength: As mentioned previously, the C-F bond is shorter and stronger than C-H, C-C, and other carbon-halogen bonds. sparkl.mencert.nic.in The introduction of multiple fluorine atoms onto a carbon chain, as seen in the pentafluorobutyl group of this compound, can also influence the strength of adjacent C-C bonds, sometimes leading to their strengthening. rutgers.edu

Electron Distribution: Fluorine's powerful electron-withdrawing effect significantly alters the electron density distribution across the molecule. alfa-chemistry.com This creates highly polarized C-F bonds and can induce a partial positive charge on adjacent carbon atoms. ncert.nic.in

Reactivity:

Chemical Inertness: The strong C-F bonds and the "shielding" of the carbon skeleton by the electron clouds of the fluorine atoms contribute to the general chemical inertness of highly fluorinated compounds. alfa-chemistry.comrutgers.edu This makes them resistant to attack by many reagents. libretexts.org

Acidity/Basicity: The inductive effect of fluorine can significantly impact the acidity or basicity of nearby functional groups. st-andrews.ac.uk

Reaction Pathways: In some cases, the presence of fluorine can alter reaction pathways. For example, density-functional theory (DFT) studies have shown that fluorine's electronic effects can invert the polarity of a carbon-carbon double bond in certain fluoro-olefin derivatives, facilitating specific cyclization reactions. alfa-chemistry.com

The combination of these effects in this compound results in a molecule with distinct chemical properties. The pentafluorobutyl portion of the molecule is expected to be relatively inert, while the dichlorinated carbons represent the more reactive sites, with their reactivity being fine-tuned by the electronic influence of the nearby fluorine atoms.

PropertyInfluence of Fluorine Substitution
Bond StrengthIncreases (C-F bond is very strong) sparkl.me
Bond LengthDecreases (C-F bond is short) crunchchemistry.co.uk
PolarityIncreases localized bond polarity alfa-chemistry.com
Acidity of nearby C-H bondsIncreases
Metabolic StabilityGenerally increases smu.edu

Development of Green Chemistry Approaches for Halogenated Compound Synthesis and Degradation

The production and disposal of halogenated compounds are under increasing scrutiny due to their potential environmental impact. nih.goviupac.org Green chemistry principles are being applied to develop more sustainable methods for both the synthesis and degradation of these substances, including those structurally related to this compound.

Green Synthesis Approaches:

The focus of green synthesis is to improve efficiency and minimize the production of hazardous waste. iupac.org Key strategies include:

Catalytic Processes: The development of metal-catalyzed cross-coupling reactions to form C-F bonds is a significant area of research. rsc.org While challenging, this approach is highly atom-economical.

Alternative Reagents and Solvents: Traditional halogenation methods often use hazardous reagents like elemental halogens. rsc.org Green approaches focus on using safer alternatives and benign solvents, such as ionic liquids or even water, to reduce the environmental impact. royalsocietypublishing.org The use of oxidants like hydrogen peroxide in halogenation reactions is considered a greener alternative as the only byproduct is water. rsc.org

Flow Chemistry: Continuous flow reactors offer better control over reaction conditions, including temperature and mixing, for highly exothermic halogenation reactions. This can improve safety and selectivity, reducing the formation of unwanted byproducts. rsc.org

Direct C-H Functionalization: A major goal is the direct replacement of C-H bonds with halogen atoms, which would be highly efficient. rsc.org However, this remains a significant challenge due to the high strength and ubiquity of C-H bonds. rsc.org

Green Degradation Approaches:

The persistence of some halogenated compounds in the environment necessitates the development of effective and environmentally friendly degradation methods.

Biodegradation: A promising green approach is the use of microorganisms to break down halogenated compounds. nih.gov Some bacteria have evolved enzymatic pathways to degrade chlorinated hydrocarbons. nih.govnih.gov This can occur under both aerobic and anaerobic conditions. enviro.wiki For some aliphatic hydrocarbons, the initial activation is an oxygenase-catalyzed step. researchgate.net The primary degradation process for some chlorinated alkanes in soil and water is biodegradation. cdc.gov

Biocatalysis: Research is ongoing to identify and engineer specific enzymes that can cleave carbon-halogen bonds. nih.gov For instance, some enzymes can catalyze the removal of fluorine atoms from certain fluorinated compounds. nih.gov Understanding the genetic basis of these catabolic pathways could allow for the construction of microorganisms with enhanced degradation capabilities. nih.gov

Advanced Oxidation Processes: Techniques like photocatalysis, which use light to generate highly reactive species, can be employed to break down persistent organic pollutants into less harmful substances. royalsocietypublishing.org

These green chemistry approaches are crucial for ensuring that the benefits of halogenated compounds can be realized without causing long-term environmental harm.

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Reactant of Route 1
1,2-Dichloro-1,1,4,4,4-pentafluorobutane
Reactant of Route 2
1,2-Dichloro-1,1,4,4,4-pentafluorobutane

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